N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide
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Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a benzyl group and an acetamide moiety attached to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The acetamide moiety is introduced by reacting the benzylpiperidine intermediate with 2-chlorophenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies investigating receptor binding and neurotransmitter modulation.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-((1-benzylpiperidin-4-yl)methyl)-2-(2-fluorophenyl)acetamide
- N-((1-benzylpiperidin-4-yl)methyl)-2-(2-bromophenyl)acetamide
- N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methylphenyl)acetamide
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its pharmacokinetic properties and receptor binding profile. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c22-20-9-5-4-8-19(20)14-21(25)23-15-17-10-12-24(13-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMZNDODBMJOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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